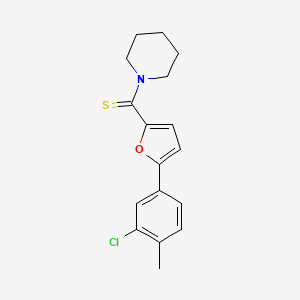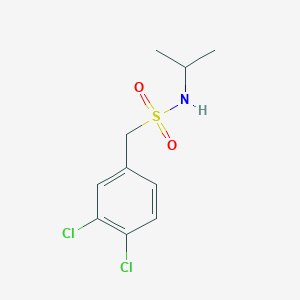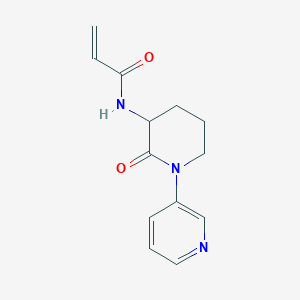![molecular formula C13H14N4O4S B2485456 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034358-78-4](/img/structure/B2485456.png)
1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonyl-1,2,3-triazoles are versatile intermediates in organic synthesis. They can serve as precursors to a variety of heterocyclic compounds due to their ability to undergo various chemical transformations, including cycloadditions, insertions, and cross-coupling reactions.
Synthesis Analysis
Sulfonyl-1,2,3-triazoles have been synthesized through copper-catalyzed azide-alkyne cycloaddition, providing stable precursors for further chemical transformations. For example, Rhodium-catalyzed reactions of sulfonyl-1,2,3-triazoles with different substrates have led to the creation of functionalized epoxybenzo[f][1,4]oxazepines and dihydro-3,1-benzoxazine derivatives, demonstrating the versatility of sulfonyl-1,2,3-triazoles in synthesizing complex heterocyclic structures (Shi et al., 2015); (Rupa et al., 2023).
Molecular Structure Analysis
The molecular structure of sulfonyl-1,2,3-triazoles and their derivatives is characterized by the presence of a sulfonyl group attached to the triazole ring, which plays a crucial role in their reactivity and the formation of complex heterocyclic compounds. The structure facilitates the generation of carbenes and carbene complexes, enabling diverse chemical transformations (Zibinsky & Fokin, 2013).
Chemical Reactions and Properties
Sulfonyl-1,2,3-triazoles undergo rhodium-catalyzed transannulation reactions with various heterocycles, leading to the synthesis of quinazoline and imidazole derivatives. These reactions showcase the compounds' reactivity and potential for creating bioactive molecules (Lei et al., 2016).
Applications De Recherche Scientifique
Enzyme Inhibition
1,2,3-Triazoles, including derivatives similar to the specified compound, have been evaluated for their inhibitory effects on enzymes such as caspase-3, a crucial player in apoptosis. Research by Jiang and Hansen (2011) found that certain triazole derivatives exhibit potent inhibitory activity, indicating the potential of these compounds in studying enzyme mechanisms or therapeutic applications targeting specific enzymes (Jiang & Hansen, 2011).
Synthetic Chemistry Applications
1-Sulfonyl-1,2,3-triazoles, closely related to the compound , serve as versatile synthons in the synthesis of heterocyclic compounds. Zibinsky and Fokin (2013) described their use as stable precursors for reactive intermediates in synthetic chemistry, enabling the construction of various heterocycles important for medicinal chemistry applications (Zibinsky & Fokin, 2013). Furthermore, Culhane and Fokin (2011) explored sulfamoyl azides and 1-sulfamoyl-1,2,3-triazoles for the synthesis of diverse structures, highlighting the utility of such compounds in generating a wide array of functional groups and molecular architectures (Culhane & Fokin, 2011).
Antibacterial Applications
The modification and evaluation of 1,2,3-triazole derivatives for antibacterial properties have been a significant area of interest. Adam et al. (2019) synthesized and tested various 1,2,3-triazole-chalcone derivatives for antibacterial activity, finding that some derivatives exhibit excellent effects against pathogens such as Pseudomonas aeruginosa, suggesting their potential as antibacterial agents (Adam et al., 2019).
Anticancer Applications
Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids and evaluated them as potential antibacterial and anticancer agents. Their findings indicate that some of these hybrids show cytotoxicity against cancer cell lines, highlighting the promise of triazole derivatives in the development of new cancer treatments (Kuntala et al., 2015).
Propriétés
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c18-22(19,16-8-10(9-16)17-4-3-14-15-17)11-1-2-12-13(7-11)21-6-5-20-12/h1-4,7,10H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYKLJHBLMOKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

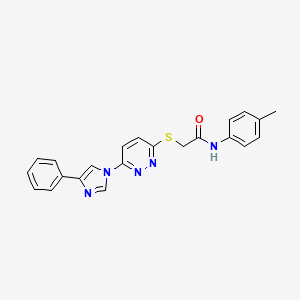
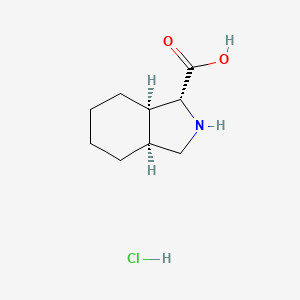
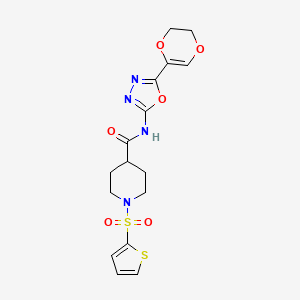
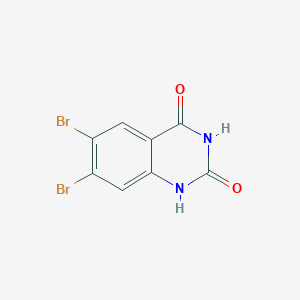
![1-[(4-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2485382.png)
![2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2485384.png)
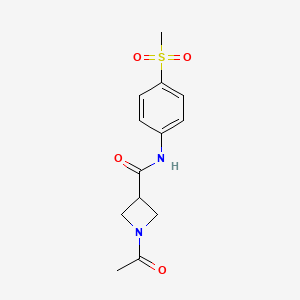
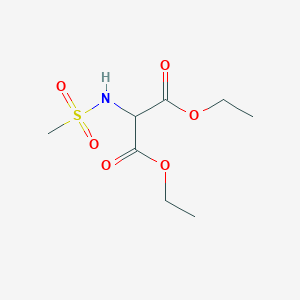
![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2485388.png)
